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Compound of Interest

Compound Name: Influenza virus NP (44-52)

Cat. No.: B12383220 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic characteristics of the

Influenza virus Nucleoprotein (NP) peptide spanning amino acids 44-52. This peptide, with the

sequence CTELKLSDY, is a well-characterized, immunodominant, HLA-A*01-restricted

cytotoxic T lymphocyte (CTL) epitope. Its conserved nature across various influenza A virus

strains makes it a significant target for the development of universal influenza vaccines and

immunotherapies.

Core Biochemical and Biophysical Properties
The NP (44-52) peptide is a nonamer with specific physicochemical properties that govern its

interaction with the Major Histocompatibility Complex (MHC) class I molecule HLA-A*01 and

subsequent recognition by T-cell receptors (TCRs).
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Property Value Reference

Amino Acid Sequence
Cys-Thr-Glu-Leu-Lys-Leu-Ser-

Asp-Tyr
[1]

Molecular Formula C46H74N10O17S

Molecular Weight 1087.2 g/mol

Binding Affinity to HLA-A0101

(Thermal Stability)

Tm = 58.2 °C (for the wild-type

peptide)
[2]

Structural Conformation in

Complex with HLA-A0101

The peptide binds in an

extended conformation within

the peptide-binding groove of

HLA-A*0101.

[1][3]

Immunological Characteristics
The NP (44-52) epitope plays a crucial role in the cell-mediated immune response to influenza

A virus infection. Its recognition by CTLs leads to the elimination of infected cells.

Feature Description Reference

MHC Restriction HLA-A01 [4]

Immunogenicity

Elicits robust CD8+ T-cell

responses in HLA-A01 positive

individuals.

[4][5]

Cross-reactivity

The sequence is highly

conserved across different

influenza A virus strains,

leading to cross-reactive T-cell

responses.

Role in Immunity

A key target for cytotoxic T

lymphocytes, contributing to

viral clearance.

[5]
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Experimental Protocols
Detailed methodologies for the synthesis, purification, and functional analysis of the NP (44-52)

peptide are outlined below. These protocols are based on established techniques and may

require optimization for specific experimental conditions.

Peptide Synthesis and Purification
Solid-Phase Peptide Synthesis (SPPS) of CTELKLSDY

This protocol describes the Fmoc/tBu-based solid-phase synthesis of the NP (44-52) peptide.

Resin Selection and Preparation:

Start with a pre-loaded Fmoc-Tyr(tBu)-Wang resin or a similar suitable resin for C-terminal

acid peptides.

Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

Fmoc Deprotection:

Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc

protecting group from the N-terminus of the growing peptide chain.

Wash the resin thoroughly with DMF to remove excess piperidine.

Amino Acid Coupling:

Activate the carboxyl group of the next Fmoc-protected amino acid (Fmoc-Asp(OtBu)-OH)

using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-

diisopropylethylamine (DIEA) in DMF.

Add the activated amino acid solution to the resin and allow the coupling reaction to

proceed for 1-2 hours.

Monitor the coupling reaction for completion using a qualitative test like the Kaiser test.

Wash the resin with DMF to remove unreacted reagents.
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Repeat Synthesis Cycle:

Repeat the deprotection and coupling steps for each subsequent amino acid in the

sequence (Ser(tBu), Leu, Lys(Boc), Leu, Glu(OtBu), Thr(tBu), Cys(Trt)).

Final Deprotection:

After the final coupling step, perform a final Fmoc deprotection.

Cleavage and Deprotection:

Wash the resin with dichloromethane (DCM) and dry it.

Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water,

2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and

remove the side-chain protecting groups.

Peptide Precipitation and Washing:

Precipitate the cleaved peptide by adding it to cold diethyl ether.

Centrifuge to pellet the peptide and wash several times with cold ether to remove

scavengers and by-products.

Dry the peptide pellet under vacuum.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent,

such as a mixture of water and acetonitrile with 0.1% TFA.

Column: Use a C18 reversed-phase column.

Mobile Phases:

Solvent A: 0.1% TFA in water.

Solvent B: 0.1% TFA in acetonitrile.
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Gradient: Run a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% B

over 30 minutes) to elute the peptide.

Detection: Monitor the elution profile at 214 nm and 280 nm.

Fraction Collection: Collect fractions corresponding to the major peptide peak.

Analysis: Analyze the purity of the collected fractions by analytical HPLC and confirm the

identity and mass of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a

white powder.

T-Cell Activation Assays
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This assay quantifies the number of NP (44-52)-specific, IFN-γ-secreting T-cells.

Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody

overnight at 4°C.

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from an HLA-A*01

positive donor using density gradient centrifugation.

Cell Plating: Wash the coated plate and add 2x10^5 PBMCs per well.

Stimulation: Add the NP (44-52) peptide to the wells at a final concentration of 1-10 µg/mL.

Include a negative control (no peptide) and a positive control (e.g., PHA or a pool of viral

peptides).

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

Detection:

Wash the plate to remove cells.
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Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room

temperature.

Wash the plate and add streptavidin-alkaline phosphatase (ALP) or streptavidin-

horseradish peroxidase (HRP) and incubate for 1 hour.

Spot Development: Wash the plate and add the appropriate substrate (e.g., BCIP/NBT for

ALP or AEC for HRP). Stop the reaction when distinct spots emerge.

Analysis: Wash the plate with distilled water, allow it to dry, and count the spots using an

ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Intracellular Cytokine Staining (ICS) for IFN-γ and TNF-α

This flow cytometry-based assay allows for the simultaneous detection of multiple cytokines

and cell surface markers on NP (44-52)-specific T-cells.

Cell Preparation: Isolate PBMCs as described for the ELISpot assay.

Stimulation:

In a 96-well U-bottom plate, add 1x10^6 PBMCs per well.

Add the NP (44-52) peptide (1-10 µg/mL) and co-stimulatory antibodies (e.g., anti-CD28

and anti-CD49d).

Include negative and positive controls.

Incubate for 1-2 hours at 37°C.

Inhibition of Protein Secretion: Add a protein transport inhibitor (e.g., Brefeldin A or

Monensin) and incubate for an additional 4-6 hours.

Surface Staining:

Wash the cells with FACS buffer (PBS with 2% FBS).
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Stain with fluorescently labeled antibodies against cell surface markers such as CD3,

CD8, and a viability dye for 20-30 minutes at 4°C.

Fixation and Permeabilization:

Wash the cells and fix them with a fixation buffer (e.g., 2-4% paraformaldehyde).

Permeabilize the cells using a permeabilization buffer (e.g., saponin-based).

Intracellular Staining:

Stain the permeabilized cells with fluorescently labeled antibodies against intracellular

cytokines such as IFN-γ and TNF-α for 30 minutes at 4°C.

Data Acquisition and Analysis:

Wash the cells and resuspend them in FACS buffer.

Acquire data on a flow cytometer.

Analyze the data by gating on the live, singlet, CD3+, and CD8+ T-cell populations to

determine the percentage of cells producing IFN-γ and/or TNF-α in response to the

peptide stimulation.

Signaling Pathways and Experimental Workflows
The recognition of the NP (44-52) peptide presented by HLA-A*01 on an antigen-presenting

cell (APC) by the TCR on a CD8+ T-cell initiates a complex signaling cascade leading to T-cell

activation and effector functions.

T-Cell Receptor (TCR) Signaling Pathway
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Caption: T-Cell Receptor signaling cascade upon recognition of the NP (44-52) epitope.
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Experimental Workflow for T-Cell Epitope Analysis
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Caption: Workflow for the analysis of T-cell responses to the NP (44-52) peptide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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